molecular formula C9H13NO4 B7895215 (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid

(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B7895215
M. Wt: 199.20 g/mol
InChI Key: SFXCFSFLIIUEAX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a suitable protecting group, such as a carbamate.

    Introduction of the Prop-2-en-1-yloxycarbonyl Group: The protected pyrrolidine derivative is then reacted with prop-2-en-1-yl chloroformate under basic conditions to introduce the prop-2-en-1-yloxycarbonyl group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activity.

    N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a different protecting group.

    Pyrrolidine-2-carboxylic acid: The parent compound without the prop-2-en-1-yloxycarbonyl group.

Uniqueness

(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the prop-2-en-1-yloxycarbonyl group. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCFSFLIIUEAX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.